4-(2-Iodoanilino)butan-2-one
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Overview
Description
4-(2-Iodoanilino)butan-2-one is an organic compound that features an iodine atom attached to an aniline group, which is further connected to a butanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Iodoanilino)butan-2-one typically involves the iodination of aniline derivatives followed by coupling with butanone. One common method is the direct iodination of aniline using iodine and sodium bicarbonate in an aqueous medium . The resulting iodoaniline can then be reacted with butanone under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using efficient stirring and temperature control to ensure high yields and purity. The use of transition-metal-free and base-free conditions has been explored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(2-Iodoanilino)butan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
N-Alkylation: Visible-light-induced N-alkylation of anilines with butanone has been reported.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide and copper catalysts.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted anilines and butanone derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Iodoanilino)butan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Iodoanilino)butan-2-one involves its interaction with molecular targets and pathways within biological systems. The iodine atom plays a crucial role in its reactivity and binding affinity to various receptors. The compound may exert its effects through the induction of oxidative stress, mitochondrial dysfunction, and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(2-Furyl)-3-buten-2-one: Another butanone derivative with different functional groups.
2-Butanone: A simpler ketone with similar structural features.
Uniqueness
4-(2-Iodoanilino)butan-2-one is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties
Properties
CAS No. |
163444-05-1 |
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Molecular Formula |
C10H12INO |
Molecular Weight |
289.11 g/mol |
IUPAC Name |
4-(2-iodoanilino)butan-2-one |
InChI |
InChI=1S/C10H12INO/c1-8(13)6-7-12-10-5-3-2-4-9(10)11/h2-5,12H,6-7H2,1H3 |
InChI Key |
XLAWOSBVBKCYKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCNC1=CC=CC=C1I |
Origin of Product |
United States |
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